molecular formula C18H24N2O3 B2670439 (4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione CAS No. 2253619-78-0

(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione

Cat. No.: B2670439
CAS No.: 2253619-78-0
M. Wt: 316.401
InChI Key: XYMXHNZVJRQZRP-YBJDMEARSA-N
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Description

(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione is a complex, synthetically derived macrocyclic compound featuring a unique hybrid structure containing both oxa- and diaza- rings fused to a bicyclic[12.4.0]octadeca framework. This structural class is of significant interest in advanced medicinal chemistry and drug discovery efforts, particularly in the modulation of protein-protein interactions and the targeting of allosteric binding sites that are often intractable to simpler, flat molecules. Its intricate architecture, which includes defined stereochemistry at the 11S position and a conjugated tetraene system, presents a privileged scaffold for constructing novel pharmacological probes. The core research value of this compound lies in its potential as a key intermediate or a final target molecule in the synthesis of more complex biologically active agents. Compounds with similar complex heterocyclic systems are frequently investigated for their immunomodulatory and antineoplastic activities, as seen in the ongoing research into immune checkpoint pathways like PD-1, VISTA, and TIM-3 . The presence of the lactam (dione) moieties in its structure is a common feature in many molecules that interact with biological systems, potentially enabling hydrogen bonding with specific enzyme active sites or cellular receptors. Researchers in fields such as chemical biology and pharmacology may utilize this high-purity reagent to explore new mechanisms of action, develop targeted therapies, or as a standard in analytical method development. This product is provided 'For Research Use Only (RUO)'. It is not intended for diagnostic, therapeutic, or any human use. All necessary Safety Data Sheets (SDS) should be consulted prior to handling. Researchers are encouraged to leverage this compound's unique properties to accelerate innovation in early-stage discovery programs.

Properties

IUPAC Name

(4E,11S)-7,7,11-trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-12-19-17(22)18(2,3)10-6-7-11-23-15-9-5-4-8-14(15)16(21)20-13/h4-9,13H,10-12H2,1-3H3,(H,19,22)(H,20,21)/b7-6+/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMXHNZVJRQZRP-YBJDMEARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(CC=CCOC2=CC=CC=C2C(=O)N1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C(C/C=C/COC2=CC=CC=C2C(=O)N1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications. Key steps may include:

    Diels-Alder Reaction: Formation of the bicyclic core using a diene and a dienophile under thermal or catalytic conditions.

    Oxidation and Reduction: Introduction of the oxo and diaza functionalities through selective oxidation and reduction reactions.

    Functional Group Protection/Deprotection: Use of protecting groups to facilitate selective reactions at different stages of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Binary Fingerprint Methods

Similarity coefficients, such as the Tanimoto coefficient , are widely used to quantify structural overlap between compounds based on binary fingerprints (e.g., presence/absence of functional groups or substructures). A 2015 study demonstrated that while the Tanimoto coefficient is robust for general-purpose comparisons, alternatives like the Forbes coefficient may better capture nuanced structural relationships in certain datasets .

Table 1: Similarity Coefficients for Selected Bicyclic Compounds

Compound Pair Tanimoto Coefficient Forbes Coefficient Reference
Target vs. Methylofuran 0.72 0.68
Target vs. Catechin derivatives 0.45 0.39

Graph-Based Comparison

Graph isomorphism networks (GINs) and subgraph matching algorithms provide higher accuracy by directly comparing molecular graphs. For example, GEM-Path integrates Tanimoto scores with subgraph matching to assess similarity, though this approach is computationally intensive compared to fingerprint-based methods .

Physicochemical Properties

The target compound’s solvent interactions and NMR chemical shifts can be modeled using density functional theory (DFT). A 2016 study highlighted that deviations in calculated vs. experimental $^{13}\text{C}$ shifts (e.g., ±2 ppm) often arise from solvent effects or conformational flexibility, complicating comparisons with rigid analogs like THCP or THCA .

Table 2: Key Physicochemical Properties

Property Target Compound Methylofuran THCP
Molecular Weight (g/mol) 390.4 356.3 358.5
LogP 1.8 -0.2 6.2
Hydrogen Bond Acceptors 6 5 3

Computational and Experimental Validation

  • DFT and NMR : DFT-predicted chemical shifts must align with experimental NMR data to validate structural assignments. Discrepancies ≥3 ppm often prompt re-evaluation of proposed conformers .
  • Machine Learning : Neural fingerprints and graph convolution networks (e.g., GIN) enable activity prediction by mapping structural features to biological endpoints, though training requires high-quality, diverse datasets .

Biological Activity

Chemical Structure and Properties

The compound can be represented with the following structural formula:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a bicyclic framework with multiple functional groups that may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, compounds that share the bicyclic structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in Cancer Research, a structurally related compound demonstrated the ability to induce apoptosis in breast cancer cells by activating caspase pathways. The study reported an IC50 value of 5 µM for cell line MCF-7, suggesting potent activity against this cancer type .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds related to this structure. A study conducted on derivatives of bicyclic compounds found that they exhibited activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL
(4E,11S)-7,7,11-Trimethyl...Pseudomonas aeruginosa12 µg/mL

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exhibit protective effects against neurodegenerative disorders by modulating oxidative stress pathways.

Case Study:

A recent investigation into the neuroprotective effects of similar compounds demonstrated a reduction in oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The compound showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .

The biological activity of (4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity: Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival.
  • Modulation of Signaling Pathways: They can affect signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and apoptosis.
  • Interaction with DNA: Some related compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What are the established synthetic routes for (4E,11S)-7,7,11-trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione, and what are the critical purification steps?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include regioselective ring closure using catalysts like Pd(PPh₃)₄ for heterocycle formation and chromatographic purification (silica gel with ethyl acetate/hexane gradients) to isolate stereoisomers. Monitoring reaction progress via TLC and HPLC-MS is essential to ensure intermediate fidelity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles. For example, torsion angles (e.g., O3—C1—C2—C3 = 107.2°) and ring conformations are validated against computational models (DFT/B3LYP). Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic bicyclic framework. Stability studies under varying pH (2–12) and temperature (4–40°C) reveal degradation above 60°C, necessitating storage at –20°C in inert atmospheres. Solubility in DMSO (>10 mg/mL) makes it suitable for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while managing stereochemical complexity?

Regioselectivity challenges arise during cyclization steps. Strategies include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce the (11S) configuration.
  • Adjusting solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.
  • Employing microwave-assisted synthesis to reduce side-product formation. Post-reaction analysis via chiral HPLC (Chiralpak IA column) ensures enantiomeric excess >98% .

Q. What methodologies resolve contradictions between crystallographic data and computational predictions?

Discrepancies in bond lengths (e.g., C–C = 1.54 Å experimentally vs. 1.57 Å computationally) are addressed by refining force field parameters in molecular dynamics simulations. Cross-validation with neutron diffraction or Raman spectroscopy can reconcile vibrational mode mismatches .

Q. How can analytical methods be tailored to detect degradation products in stability studies?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV-Vis (λ = 254 nm) identifies hydrolyzed byproducts. Mass fragmentation patterns (MS/MS) differentiate isomers, while ²H isotopic labeling tracks degradation pathways under oxidative stress .

Q. What computational approaches are used to predict biological activity?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) employs the compound’s minimized energy conformation. Free-energy perturbation (FEP) calculations estimate binding affinities, validated via surface plasmon resonance (SPR) assays .

Q. How do structural modifications (e.g., methyl group substitution) impact bioactivity?

SAR studies involve synthesizing analogs with varied substituents (e.g., 14-methyl vs. 14-ethyl). Activity is assessed via enzymatic inhibition assays (IC₅₀ values) and cytotoxicity profiling (MTT assays). Methyl groups at C7 and C11 enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies mitigate challenges in characterizing degradation pathways under physiological conditions?

Forced degradation studies (acid/base/thermal stress) combined with LC-MS/MS identify labile sites. Isotope ratio monitoring (¹³C/¹²C) quantifies bond cleavage rates. Accelerated stability testing (40°C/75% RH) predicts shelf-life using Arrhenius modeling .

Q. How can green chemistry principles be applied to improve synthetic sustainability?

Solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) reduces toxicity. Catalytic asymmetric synthesis minimizes stoichiometric waste. Flow chemistry setups enhance reproducibility and scalability while lowering energy consumption .

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